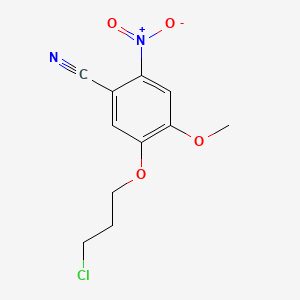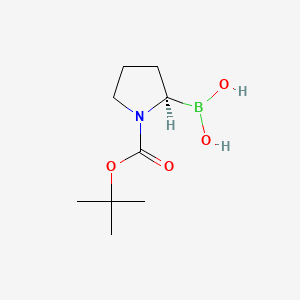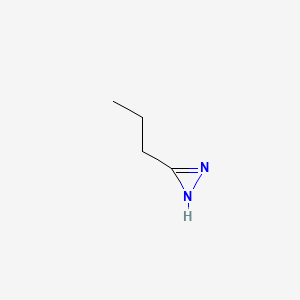
5-Aminoindolin-2-one hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Aminoindolin-2-one hydrochloride is a specialty chemical . It is used in the manufacture of chemical compounds and for laboratory research .
Synthesis Analysis
A highly effective and straightforward one-pot synthesis of diversely substituted 2-aminoindoles has been developed, involving sequential Au (I)-catalyzed regioselective hydroamination and CuCl2-mediated oxidative cyclization . This protocol offers an operationally easy, simple, robust, and sustainable approach with the use of readily available starting materials, good functional group tolerance, and high practicality and efficiency .Molecular Structure Analysis
The molecular formula of this compound is C8H9ClN2O . The molecular weight is 184.62 .Physical And Chemical Properties Analysis
The physicochemical properties of this compound include a high GI absorption, no BBB permeant, and it is not a P-gp substrate . It is not an inhibitor of CYP1A2, CYP2C19, CYP2C9, CYP2D6, or CYP3A4 . The Log Kp (skin permeation) is -6.86 cm/s . The water solubility is very soluble with a Log S (ESOL) of -1.46 .Wissenschaftliche Forschungsanwendungen
Anticancer Research
5-Aminoindolin-2-one hydrochloride serves as a precursor in the synthesis of polyhalo 2-aryl-4-aminoquinazolines and 3-aminoindazoles, which have been investigated for their anticancer properties. For instance, a study by Yan et al. (2013) highlighted the synthesis of these compounds exhibiting significant growth inhibitory activities against various human cancer cell lines, including SKOV-3, HeLa, U2-OS, A549, and MCF-7. Some of these compounds demonstrated potent anticancer activities, with one derivative showing an IC50 value lower than 3.86 μg mL−1 against the tumor cell lines, indicating their potential as effective anticancer agents (Yan et al., 2013).
Neuropharmacology and Neuroprotection
In neuropharmacological research, 5-Aminoindolin-2-one derivatives have been explored for their ability to modulate neurotransmitter receptors. For example, 5-Hydroxyindole, a derivative, has been studied for its effects on human alpha 7 nicotinic acetylcholine receptors (nAChRs) expressed in Xenopus oocytes and GH4 cells. This compound potentiates sub-maximal acetylcholine-induced ion currents in a concentration-dependent manner, suggesting its utility in enhancing neurotransmitter-mediated responses. The research indicates that such compounds could contribute to the development of novel therapeutic strategies targeting neurodegenerative diseases or conditions characterized by neurotransmitter dysregulation (Zwart et al., 2002).
Wirkmechanismus
Mode of Action
It is known that the compound undergoes a series of chemical reactions, including hydrogenation and oxidative cyclization , which may influence its interaction with its targets.
Biochemical Pathways
It is suggested that the compound may be involved in the reduction of nitro groups
Result of Action
Some studies suggest that the compound may be involved in the formation of 5-hydroxyamino-3-iminoindolin-2-one
Action Environment
It is known that the compound can be synthesized under room temperature conditions , suggesting that it may be stable under a range of environmental conditions.
Eigenschaften
IUPAC Name |
5-amino-1,3-dihydroindol-2-one;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O.ClH/c9-6-1-2-7-5(3-6)4-8(11)10-7;/h1-3H,4,9H2,(H,10,11);1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOFGLOAMJJWHMZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)N)NC1=O.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20670729 |
Source


|
| Record name | 5-Amino-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.62 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120266-80-0 |
Source


|
| Record name | 5-Amino-1,3-dihydro-2H-indol-2-one--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20670729 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 120266-80-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.












![3-Methyl-3,9-diazaspiro[5.5]undecane dihydrochloride](/img/structure/B595863.png)
![2-[(1,1-Dimethylethyl)imino]tetrahydro-3-isopropyl-5-phenyl-4H-1,3,5-thiadiazine-4-one 1-oxide](/img/structure/B595865.png)
